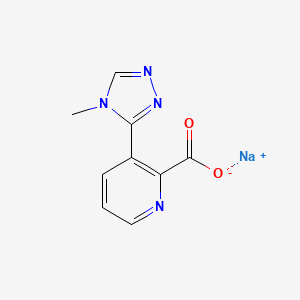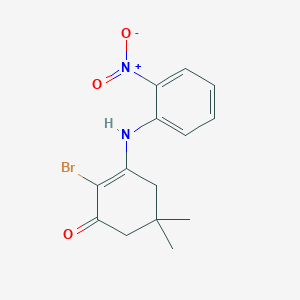
Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. This particular compound features a triazole ring substituted with a methyl group and a pyridine carboxylate moiety. Triazole derivatives are known for their versatile biological activities and are widely used in medicinal chemistry .
Mecanismo De Acción
Target of Action
It is known that triazole compounds, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests a broad range of potential targets.
Mode of Action
Triazole compounds are known to interact with their targets and induce changes that result in versatile biological activities . The exact nature of these interactions and changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the broad range of potential targets and biological activities associated with triazole compounds , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
The pharmacokinetics of triazole compounds are generally characterized by good absorption and distribution, as well as metabolism that involves cytochrome p450 enzymes .
Result of Action
Given the broad range of biological activities associated with triazole compounds , it can be inferred that the effects could be diverse and context-dependent.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triazole derivatives, including Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate, typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with carboxylic acids or their derivatives. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as acetic acid .
Industrial Production Methods
Industrial production of triazole derivatives can involve microwave-assisted synthesis, which offers advantages like reduced reaction times and higher yields. This method involves the use of microwave irradiation to accelerate the cyclization process. Another approach is the use of continuous flow reactors, which allow for the efficient and scalable production of triazole compounds .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace a substituent on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: Another triazole derivative with antifungal properties.
Voriconazole: A triazole used to treat fungal infections.
Trazodone: A triazole-based antidepressant.
Uniqueness
Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole ring with a pyridine carboxylate moiety makes it a versatile compound for various applications .
Propiedades
IUPAC Name |
sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2.Na/c1-13-5-11-12-8(13)6-3-2-4-10-7(6)9(14)15;/h2-5H,1H3,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMALYOCPRFFFF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=C(N=CC=C2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N4NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[14-methyl-5-(4-methylphenyl)-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2783213.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783222.png)






